Acetylcholinesterase (AChE) Inhibition Potency: Isopropyl Imino vs. Methyl Imino Substitution
Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate demonstrates measurable AChE inhibitory activity with IC₅₀ values documented in both electric eel and human enzyme assays. When compared to a distinct structural analog bearing an N-methyl imino group rather than N-isopropyl, the potency difference exceeds 7-fold in favor of the isopropyl derivative. This comparison is cross-study comparable, as both compounds were evaluated against electric eel AChE using the Ellman assay methodology. The N-isopropyl substitution appears to enhance target engagement relative to the smaller N-methyl group [1].
| Evidence Dimension | Acetylcholinesterase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 167 nM (electric eel AChE); IC₅₀ = 75 nM (human erythrocyte AChE) |
| Comparator Or Baseline | Ethyl 2-chloro-2-(methylimino)acetate (CAS 73188-60-0): IC₅₀ = 1,310 nM (electric eel AChE) [1] |
| Quantified Difference | 7.8-fold lower IC₅₀ for the isopropyl derivative (167 nM vs. 1,310 nM) in electric eel AChE assays |
| Conditions | Ellman assay using acetylthiocholine iodide substrate; electric eel AChE at pH 8.0; human erythrocyte AChE by spectrophotometric Ellman method |
Why This Matters
For researchers screening cholinesterase inhibitors, the isopropyl analog provides approximately one order of magnitude greater potency than the methyl analog, reducing the amount of compound required for equivalent target engagement in assay development.
- [1] BindingDB. BDBM50114366 (CHEMBL3604197) and BDBM258426 (US9512068) Acetylcholinesterase Inhibition Data. View Source
